molecular formula C8H18O3Sn2 B13752245 Dibutyldioxodistannoxane CAS No. 50378-14-8

Dibutyldioxodistannoxane

Cat. No.: B13752245
CAS No.: 50378-14-8
M. Wt: 399.65 g/mol
InChI Key: AJZVXTZIQWSLHM-UHFFFAOYSA-N
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Description

Dibutyldioxodistannoxane is an organotin compound with the molecular formula C8H18O3Sn2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, making it a distannoxane.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyldioxodistannoxane can be synthesized through the reaction of dibutyltin oxide with water. The reaction typically involves heating dibutyltin oxide in the presence of water, leading to the formation of this compound and the release of hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of water to dibutyltin oxide under specific temperature and pressure conditions to ensure a high yield of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Dibutyldioxodistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound can undergo substitution reactions where the butyl groups are replaced by other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require low temperatures and inert atmosphere conditions.

    Substitution: Substitution reactions can be carried out using various organic halides or acids under reflux conditions.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds such as dibutyltin dichloride.

    Reduction: Lower oxidation state tin compounds such as dibutyltin hydride.

    Substitution: Various organotin compounds depending on the substituents used.

Scientific Research Applications

Dibutyldioxodistannoxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dibutyldioxodistannoxane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes, proteins, and DNA, leading to its antimicrobial effects. The compound’s ability to form stable complexes with other molecules is key to its function as a catalyst and stabilizer.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin Dichloride: Similar in structure but with chlorine atoms instead of oxygen bridges.

    Dibutyltin Oxide: The precursor to dibutyldioxodistannoxane, with a simpler structure.

    Tributyltin Oxide: Another organotin compound with three butyl groups attached to the tin atom.

Uniqueness

This compound is unique due to its oxygen-bridged structure, which imparts different chemical properties compared to other organotin compounds. This structure allows it to act as an effective catalyst and stabilizer, making it valuable in various industrial applications.

Properties

50378-14-8

Molecular Formula

C8H18O3Sn2

Molecular Weight

399.65 g/mol

IUPAC Name

butyl-[butyl(oxo)stannanyl]oxy-oxotin

InChI

InChI=1S/2C4H9.3O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;;

InChI Key

AJZVXTZIQWSLHM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](=O)O[Sn](=O)CCCC

Origin of Product

United States

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